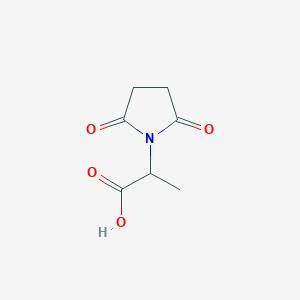

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a chemical compound with the molecular formula C7H9NO4 It is known for its unique structure, which includes a pyrrolidinone ring and a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride. The reaction is carried out under controlled conditions, often involving heating in an aqueous solution in the presence of an alkali . The product is then purified through recrystallization to obtain a high yield of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid has been investigated for its potential as an anticonvulsant agent. Research indicates that derivatives of this compound can modulate neurotransmitter systems, particularly affecting gamma-aminobutyric acid (GABA) receptors and glutamate transporters.

Key Findings :

- A study synthesized a library of hybrid compounds combining this acid with established antiepileptic drugs, leading to enhanced seizure protection in animal models .

- Compounds derived from this compound demonstrated significant efficacy in various seizure models, with some exhibiting better safety profiles than traditional medications like valproic acid .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can yield carboxylic acids.

- Reduction : Can produce alcohols or amines.

- Substitution Reactions : Can lead to diverse derivatives with different functional groups.

Case Study 1: Anticonvulsant Development

A series of hybrid molecules incorporating this compound were synthesized and evaluated for their anticonvulsant properties. The study found that certain compounds exhibited significant protection against seizures in mouse models, outperforming established antiepileptic drugs in both efficacy and safety profiles .

Case Study 2: Bioconjugation Techniques

The compound is also utilized in bioconjugation techniques to modify biomolecules for therapeutic applications. Its ability to react selectively allows for the targeted delivery of drugs or imaging agents in biological systems.

Mecanismo De Acción

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a modulator of the glutamate transporter EAAT2, enhancing glutamate uptake in glial cells. This activity is mediated through a stereoselective positive allosteric modulation, which has implications for its potential use in treating neurological disorders .

Comparación Con Compuestos Similares

Similar Compounds

3-(5-Amino-1H-1,2,4-triazol-3-yl)propanoic acid: This compound shares a similar structural motif and is used in the synthesis of heteroaromatic oligopeptides.

2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid: Another related compound with applications in medicinal chemistry.

Uniqueness

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its ability to modulate glutamate transporters sets it apart from other similar compounds, highlighting its potential in neurological research and therapy .

Actividad Biológica

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, a compound characterized by its unique structure featuring a pyrrolidine ring with two carbonyl groups, has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, focusing on its anticonvulsant properties and other therapeutic potentials.

Chemical Structure and Properties

- Molecular Formula : C₇H₉NO₄

- Molecular Weight : 171.15 g/mol

- Structural Features : The compound includes a five-membered lactam ring and exhibits reactivity due to its functional groups.

Biological Activity Overview

This compound has been primarily studied for its anticonvulsant properties . Research indicates that derivatives of this compound can enhance efficacy against seizures by modulating neurotransmitter systems, particularly through interactions with gamma-aminobutyric acid (GABA) receptors and glutamate transporters .

The mechanism of action involves:

- Modulation of GABAergic Signaling : Enhances GABA receptor activity.

- Influence on Glutamate Transporters : Affects glutamate uptake and signaling pathways critical for seizure control .

Anticonvulsant Activity

A series of studies have demonstrated the anticonvulsant efficacy of this compound derivatives in various animal models:

- Maximal Electroshock (MES) Test :

- Pentylenetetrazole-Induced Seizures :

- Safety Profile :

Comparative Analysis of Related Compounds

| Compound Name | Similarity | Key Features |

|---|---|---|

| 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid | 0.97 | Similar structure with potential variations in side chains |

| 3-(2-Oxopyrrolidin-1-yl)propanoic acid | 0.97 | Contains an oxo group instead of dioxo |

| 3-(2,6-Dioxopiperidin-1-yl)propanoic acid | 0.92 | Features a six-membered ring |

| 4-(2-Oxopyrrolidin-1-yl)butanoic acid | 0.89 | Different carbon chain length |

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug development:

- Hybrid Compounds : Researchers are exploring hybrid molecules that combine this compound with known antiepileptic drugs to create more effective treatments .

- Proteomics and Bioconjugation : It is also used as a reagent in bioconjugation techniques to modify biomolecules for therapeutic applications.

Propiedades

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-4(7(11)12)8-5(9)2-3-6(8)10/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCESWPKOLYIMNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.